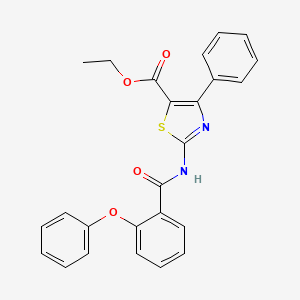
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide is a chemical compound with a complex structure that includes bromine, hydroxy, phenylpropyl, and methoxy groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the bromine, hydroxy, phenylpropyl, and methoxy groups. Common synthetic routes may include:
Bromination: Introduction of the bromine atom to the benzamide core using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydroxy and Phenylpropyl Group Addition: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxy and phenylpropyl groups.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the bromine atom could yield a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: A similar compound with a sulfonamide group instead of a methoxy group.
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide: Lacks the methoxy group present in the target compound.
Uniqueness
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-22-13-7-8-15(18)14(11-13)17(21)19-10-9-16(20)12-5-3-2-4-6-12/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMAHLFDGYQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)



![tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)

![N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide](/img/structure/B2712885.png)
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2712894.png)
